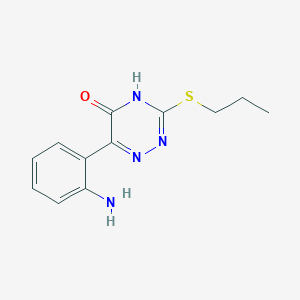

6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one

説明

Chemical Structure: The compound features a 1,2,4-triazin-5(4H)-one core substituted at position 6 with a 2-aminophenyl group and at position 3 with a propylthio moiety (C₁₂H₁₄N₄OS) .

特性

IUPAC Name |

6-(2-aminophenyl)-3-propylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h3-6H,2,7,13H2,1H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMQKBCGVRSMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366042 | |

| Record name | 6-(2-AMINOPHENYL)-3-(PROPYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419540-20-8 | |

| Record name | 6-(2-AMINOPHENYL)-3-(PROPYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with propylthiourea in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact while maximizing efficiency.

化学反応の分析

Types of Reactions

6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the aminophenyl moiety can be reduced to an amine.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one exhibit significant antimicrobial properties. These compounds are being investigated for their potential as antibacterial and antifungal agents. The presence of the triazine ring and the amino group contributes to their biological activity by interacting with microbial enzymes or disrupting cellular processes .

Anticancer Research

Studies have shown that triazine derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of triazine derivatives. Research has indicated that 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one may offer protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Its structural characteristics allow it to interact with specific biological targets in pests, potentially leading to effective pest control strategies without significant toxicity to non-target organisms. Field studies are ongoing to assess its efficacy against common agricultural pests .

Herbicide Development

Research is also focusing on the herbicidal properties of triazine derivatives. The compound's ability to inhibit specific metabolic pathways in plants could be harnessed to develop new herbicides that are more environmentally friendly compared to traditional options .

Material Science

Polymer Chemistry

6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one is being investigated for its potential use in polymer synthesis. Its functional groups can be utilized to create polymers with enhanced thermal stability and chemical resistance. This application is particularly relevant in developing materials for electronics and coatings .

Nanotechnology

In nanotechnology, the compound can serve as a building block for nanomaterials. Its unique properties may facilitate the development of nanoparticles with specific functionalities for drug delivery systems or sensors .

Case Studies

作用機序

The mechanism of action of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The propylthio group can enhance its binding affinity through hydrophobic interactions, while the aminophenyl group can form hydrogen bonds with the target protein. These interactions disrupt normal biochemical pathways, leading to the desired therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Triazinone Core

The table below compares substituents at positions 3 and 6, along with key properties and applications:

Key Observations:

- Position 6 Substitution: The 2-aminophenyl group in the target compound contrasts with metribuzin’s tert-butyl group. The aromatic amine may enable hydrogen bonding, influencing target specificity .

- Biological Activity: Metribuzin’s herbicidal action is well-documented, while the target compound’s aminophenyl substituent may redirect activity toward mammalian targets (e.g., kinases or receptors) .

Functional Analogues in Agrochemicals

Metribuzin (4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one):

Pharmaceutical Candidates

Triazinoquinazoline Derivatives:

- Structure: Fused triazino[2,3-c]quinazoline systems with thiolate substituents.

- Activity : Demonstrated antibacterial and anticancer activity (e.g., against Staphylococcus aureus and HeLa cells) .

Fluorinated Triazinones:

- Example : 6-(5’-Fluoro-2’-diphenylphosphorylanilido)-3-thioxo-1,2,4-triazin-5(2H)-one.

- Activity : Fluorine enhances metabolic stability; phosphoryl groups enable kinase inhibition .

- Contrast: The target compound’s aminophenyl group may favor different receptor interactions compared to fluorinated analogs .

生物活性

6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one, also known by its CAS number 419540-20-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

- Molecular Formula : C12H14N4OS

- Molecular Weight : 262.33 g/mol

- Purity : Typically >95% in commercial preparations

- Boiling Point : 424.5°C at 760 mmHg

- Flash Point : 210.5°C

- Density : 1.37 g/cm³

Antitumor Activity

The compound has been evaluated for its antitumor potential. In vitro studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the aminophenyl group is believed to contribute to these effects by enhancing cellular uptake and interaction with target proteins involved in tumor growth .

Inhibition of Dihydrofolate Reductase (DHFR)

Similar compounds have been studied as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibitors of DHFR are valuable in cancer therapy and antimicrobial treatments due to their ability to disrupt folate metabolism in rapidly dividing cells. The molecular modeling studies suggest that the structural features of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one could provide a scaffold for developing new DHFR inhibitors .

Study on Antimicrobial Activity

A comparative study published in a peer-reviewed journal evaluated various triazole derivatives for their antimicrobial efficacy. The results indicated that modifications at the propylthio position could lead to enhanced activity against specific bacterial strains. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for clinical use .

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 0.5 | |

| Compound B | Antitumor | 1.2 | |

| 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one | DHFR Inhibitor | TBD |

Molecular Modeling Studies

Molecular docking studies have shown that the compound can effectively bind to the active site of DHFR, suggesting a mechanism of action that could be exploited for drug development. These studies emphasize the importance of computational methods in predicting biological activity based on chemical structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。